N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide
Description
This compound is a heterocyclic hybrid integrating benzothiazole, triazole, and benzamide pharmacophores. Its structure features:
- A benzothiazole ring linked via a 2-oxoethylamino group to a sulfur atom.
- A 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a methyl-2-fluorobenzamide group at position 2.
- A thioether bridge (-S-) connecting the benzothiazole and triazole moieties.
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O3S2/c1-36-20-12-6-5-11-19(20)33-22(14-28-24(35)16-8-2-3-9-17(16)27)31-32-26(33)37-15-23(34)30-25-29-18-10-4-7-13-21(18)38-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTZPGWXQVQYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes various functional groups that contribute to its biological activity, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 475.55 g/mol. The presence of a benzo[d]thiazole moiety, a triazole ring , and a benzamide structure suggests versatility in interactions with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties due to the presence of the benzo[d]thiazole and triazole moieties, which are known to enhance bioactivity against various pathogens. Research has shown that similar thiazole-bearing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has highlighted the compound's potential as an anticancer agent . It has been demonstrated to inhibit the activity of carbonic anhydrase IX (CA IX) , an enzyme associated with tumor pH regulation. Inhibition of CA IX disrupts acidification processes in tumor cells, potentially leading to reduced tumor growth .
The biological activity of this compound involves:
- Enzyme Inhibition : The compound binds to the active site of CA IX, inhibiting its activity.
- Cellular Effects : This inhibition leads to significant changes in tumor cell pH regulation, contributing to its anticancer effects.
- Molecular Interactions : Interaction studies using molecular docking have shown that the compound can effectively bind to various biological targets .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
Synthesis and Development
The synthesis of this compound typically involves multi-step synthetic routes starting from simpler precursors. Key steps may include:
- Formation of the benzo[d]thiazole moiety.
- Coupling reactions to introduce the triazole and benzamide structures.
- Final modifications to achieve the desired fluorinated product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thiadiazole Cores
Compounds 8a–c () share similarities through their triazole-thiadiazole hybrid systems and benzamide substituents:
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) : Contains a pyridinyl-thiadiazole core and acetyl/methyl groups. Its IR spectra confirm dual carbonyl stretches (1679, 1605 cm⁻¹), similar to the target compound’s amide/oxo functionalities .
- 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b): Features a nicotinic acid ester instead of fluorobenzamide, with comparable molecular weight (~444 Da vs. ~535 Da for the target compound) .
Key Differences :
- The target compound uses a 1,2,4-triazole instead of thiadiazole, reducing ring strain and altering electronic properties.
- The 2-fluorobenzamide group enhances metabolic stability compared to 8b’s ester .
S-Alkylated 1,2,4-Triazole Derivatives ()
Compounds 10–15 (e.g., (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(aryl)ethanones) exhibit:
Comparison Table :
Thiazole and Benzothiazole Derivatives ()
- Compound 7b (): A thiadiazole derivative with IC₅₀ = 1.61 ± 1.92 μg/mL against HepG-2 cells. Its thioamide-thiadiazole scaffold shares electronic features with the target’s benzothiazole-triazole system but lacks fluorinated substituents .
- Benzazoles (): Benzothiazoles are noted for antidiabetic and neuroprotective activities. The target compound’s benzothiazole-2-ylamino group may enhance kinase inhibition, akin to reported neuroprotective benzothiazoles .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks for the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and benzothiazole protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular weight (calculated: ~550.5 g/mol) with <2 ppm error .
- X-ray crystallography : Resolve stereochemical uncertainties in the triazole-thioether linkage .
What in vitro assays are recommended to evaluate its biological activity?
Q. Basic Research Focus
- Anticancer screening : Use MTT assays against HeLa or MCF-7 cell lines (IC₅₀ <10 µM suggests potency) .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus or E. coli .
- Target selectivity : Pair with kinase profiling panels to identify off-target effects .
How can structure-activity relationship (SAR) studies improve its bioactivity?
Q. Advanced Research Focus
- Substituent modification : Replace the 2-fluorobenzamide group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Triazole ring substitution : Introduce methyl groups at the 4-position to improve metabolic stability .
- Thioether linker optimization : Replace with sulfoxide/sulfone to modulate solubility and permeability .
How to resolve contradictions in reported bioactivity data across studies?
Q. Advanced Research Focus
- Orthogonal assays : Validate anticancer activity via both apoptosis (Annexin V) and cell cycle arrest (propidium iodide) assays .
- Structural analogs : Compare with compounds like N-(benzo[d]thiazol-2-yl)-2-((4-(4-bromophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide to identify critical pharmacophores .
- Dose-response curves : Use Hill slopes to assess cooperative binding vs. nonspecific effects .
What strategies enhance solubility and bioavailability for in vivo testing?
Q. Advanced Research Focus
- Salt formation : Use HCl or sodium salts to improve aqueous solubility (>1 mg/mL) .
- Prodrug design : Esterify the carboxylic acid group for passive diffusion .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) to prolong half-life .
How to translate in vitro activity to in vivo efficacy?
Q. Advanced Research Focus
- Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and AUC in rodent models .
- Toxicity screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
- Dosing regimen : Optimize using allometric scaling from in vitro IC₅₀ values .
What computational methods predict target interactions?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina to simulate binding to EGFR (ΔG < -8 kcal/mol suggests affinity) .
- MD simulations : Analyze stability of compound-protein complexes over 100 ns trajectories .
- QSAR models : Train on datasets of triazole-benzothiazole derivatives to predict IC₅₀ .
How to assess stability under varying storage conditions?
Q. Basic Research Focus
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor by HPLC for hydrolytic decomposition (e.g., triazole ring opening) .
- Light sensitivity : Store in amber vials if UV-Vis shows λmax shifts under daylight .
- Lyophilization : Stabilize as a lyophilized powder at -20°C for long-term storage .
What combinatorial approaches synergize with this compound?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
